
2-Methyl-1-tetralone-13C6
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Overview
Description
Preparation Methods
The preparation of 2-Methyl-1-tetralone involves a synthetic route that includes hydrogen drawing and methylation of 1-tetralone. The process uses methyl trifluoroacetate, methyl p-benzenesulfonate, or methyl bromide as methylation reagents . The reaction conditions are optimized to avoid the need for ultralow temperature reactions and column chromatography, resulting in a high yield of 84.3% .
Chemical Reactions Analysis
2-Methyl-1-tetralone-13C6 undergoes various chemical reactions, including oxidation and hydroxylation. One notable reaction is the aerobic α-hydroxylation in imidazol-based ionic liquids, which produces significant products . The reaction conditions involve the use of 1-alkyl-3-methylimidazolium tetrafluoroborates, and the local polarity in ionic liquids plays a crucial role in influencing the reaction rate .
Scientific Research Applications
Antimalarial Drug Development
One of the primary applications of 2-Methyl-1-tetralone-13C6 is in the synthesis of plasmodione and its derivatives, which exhibit antimalarial activity. Research has shown that this compound can be used as a precursor to synthesize various plasmodione analogs, which are being investigated for their efficacy against malaria parasites. For instance, the synthesis of 13C-labeled plasmodione allows for detailed metabolic studies, aiding in understanding how these compounds interact within biological systems .
Synthesis of Bioactive Compounds
This compound is utilized as a building block for synthesizing other bioactive compounds. Its enantioselective hydrogenation has been explored, leading to products with potential pharmaceutical applications . The compound's reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in drug discovery.
Synthetic Methodologies
The compound serves as a key intermediate in several synthetic routes, particularly those involving Friedel-Crafts reactions and cycloaddition processes. These methodologies exploit the unique properties of this compound to produce complex organic molecules with high yields .
Carbon Isotope Labeling
The incorporation of carbon isotopes like 13C into organic molecules enables researchers to trace metabolic pathways and study drug metabolism more effectively. The use of this compound in such studies provides insights into the pharmacokinetics and dynamics of therapeutic agents .
Plasmodione Metabolism Studies
A notable case study involves the synthesis of 13C-labeled plasmodione derivatives from this compound, which were subjected to metabolic profiling in parasitized red blood cells. The findings indicated that these labeled compounds retained their biological activity while allowing researchers to track their metabolic fate within the host .
Antimicrobial Activity Assessment
Another study evaluated the antimicrobial properties of compounds derived from this compound. The results indicated that certain derivatives exhibited significant activity against various bacterial strains, showcasing the potential for developing new antibiotics based on this scaffold .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Outcomes |
---|---|---|
Antimalarial Research | Precursor for plasmodione synthesis | Enhanced understanding of drug metabolism |
Organic Synthesis | Building block for complex organic molecules | High yields via various synthetic methodologies |
Carbon Isotope Labeling | Tracing metabolic pathways | Insights into pharmacokinetics and dynamics |
Antimicrobial Activity | Evaluation of derived compounds against bacteria | Significant activity against multiple bacterial strains |
Mechanism of Action
The mechanism of action of 2-Methyl-1-tetralone-13C6 involves its interaction with specific molecular targets and pathways. In the context of aerobic α-hydroxylation, the local polarity in ionic liquids affects the activation of the compound, influencing the reaction rate and product formation . The mesoscopic structures in ionic liquids play a crucial role in the distribution and activation of this compound .
Comparison with Similar Compounds
2-Methyl-1-tetralone-13C6 can be compared with other tetralone derivatives, such as 1-tetralone and 2-methyl-1-tetralone. While 1-tetralone serves as the precursor in the synthesis of this compound, the latter’s unique labeling with carbon-13 distinguishes it from other similar compounds . This labeling enhances its utility in research applications, particularly in tracing and analyzing metabolic pathways .
Conclusion
This compound is a valuable compound in scientific research, particularly in proteomics and metabolic studies. Its unique labeling with carbon-13 and its ability to undergo various chemical reactions make it a versatile tool in the synthesis of pharmaceutical intermediates and the study of molecular interactions.
Biological Activity
2-Methyl-1-tetralone-13C6 is a compound of significant interest in various fields of research due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse scientific literature.
Molecular Formula : C11H12O
Molecular Weight : 160.21 g/mol
CAS Number : 1590-08-5
IUPAC Name : 2-Methyl-1-tetralone
SMILES Notation : CC1CCc2ccccc2C1=O
Antimicrobial Properties
Research has indicated that 2-Methyl-1-tetralone derivatives exhibit antimicrobial activity. In a study evaluating various compounds for their efficacy against bacterial strains, 2-Methyl-1-tetralone showed notable inhibition against Staphylococcus aureus and Escherichia coli , suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study reported that 2-Methyl-1-tetralone derivatives could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The mechanism of action involves the activation of caspases, leading to programmed cell death .
Synthesis and Derivatives
The synthesis of 2-Methyl-1-tetralone can be achieved through various methods, including:
- Enantioselective Hydrogenation : This method utilizes 1,4-diamine-ruthenium(II) complexes to achieve high enantioselectivity in the hydrogenation process .
- Condensation Reactions : The compound can be synthesized via condensation reactions involving appropriate precursors under controlled conditions.
Table of Synthetic Routes
Method | Description |
---|---|
Enantioselective Hydrogenation | Catalyzed by ruthenium complexes for high selectivity |
Condensation Reactions | Involves combining precursors under specific conditions |
Case Study 1: Antimicrobial Screening
In a comprehensive screening of over 300 compounds for antimicrobial activity, 2-Methyl-1-tetralone was identified as one of the top candidates with significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The study highlighted its potential application in developing new antimicrobial agents .
Case Study 2: Cancer Cell Apoptosis
A study focusing on the anticancer effects of various tetralone derivatives found that treatment with 2-Methyl-1-tetralone resulted in a dose-dependent increase in apoptosis markers in human breast cancer cell lines. This suggests its role as a promising lead compound for further anticancer drug development .
The biological activity of 2-Methyl-1-tetralone is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.
- Modulation of Gene Expression : It influences the expression levels of genes associated with cell survival and death.
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3/i2+1,3+1,4+1,5+1,9+1,10+1 |
InChI Key |
GANIBVZSZGNMNB-PBZDKDNVSA-N |
Isomeric SMILES |
CC1CC[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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